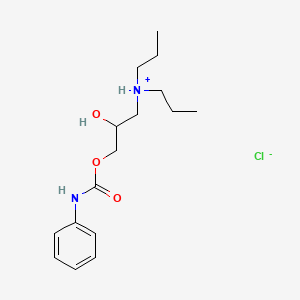
1-Methyl-3-propyl-1H-imidazol-2(3H)-imine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2H-Imidazol-2-imine,1,3-dihydro-1-methyl-3-propyl-(9CI): is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by its unique substitution pattern, which includes a methyl group at the first position and a propyl group at the third position. Imidazole derivatives are known for their wide range of biological activities and are used in various pharmaceutical and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2H-Imidazol-2-imine,1,3-dihydro-1-methyl-3-propyl-(9CI) can be achieved through several methods:
Debus-Radziszewski Synthesis: This method involves the condensation of glyoxal, ammonia, and an aldehyde. The reaction is typically carried out in an aqueous medium at elevated temperatures.
Wallach Synthesis: This method involves the cyclization of an α-haloketone with an aldehyde and ammonia.
Dehydrogenation of Imidazolines: This method involves the oxidation of imidazolines to form imidazoles.
From α-Haloketones: This method involves the reaction of α-haloketones with ammonia or primary amines.
Marckwald Synthesis: This method involves the reaction of an α-haloketone with an aldehyde and ammonia.
Amino Nitrile Method: This method involves the reaction of an amino nitrile with an aldehyde and ammonia.
Industrial Production Methods: Industrial production of imidazole derivatives often involves the use of continuous flow reactors to ensure consistent product quality and yield. The choice of method depends on the desired substitution pattern and the availability of starting materials.
化学反応の分析
Types of Reactions:
Oxidation: Imidazoles can undergo oxidation to form imidazole N-oxides.
Reduction: Imidazoles can be reduced to form imidazolines.
Substitution: Imidazoles can undergo nucleophilic substitution reactions at the nitrogen atoms or at the carbon atoms adjacent to the nitrogen atoms.
Cyclization: Imidazoles can participate in cyclization reactions to form fused ring systems.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include halides, amines, and thiols.
Cyclization: Cyclization reactions often require acidic or basic conditions and elevated temperatures.
Major Products:
Oxidation: Imidazole N-oxides.
Reduction: Imidazolines.
Substitution: Substituted imidazoles.
Cyclization: Fused ring systems containing the imidazole moiety
科学的研究の応用
Chemistry: Imidazole derivatives are used as building blocks in organic synthesis. They serve as ligands in coordination chemistry and as catalysts in various chemical reactions.
Biology: Imidazole derivatives exhibit a wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties. They are used in the development of new drugs and therapeutic agents.
Medicine: Imidazole derivatives are used in the treatment of various medical conditions. For example, metronidazole is used as an antibiotic, and omeprazole is used as a proton pump inhibitor for the treatment of gastric ulcers.
Industry: Imidazole derivatives are used in the production of dyes, agrochemicals, and polymers. They are also used as corrosion inhibitors and as stabilizers in the production of plastics .
作用機序
The mechanism of action of imidazole derivatives depends on their specific structure and the target they interact with. Generally, imidazoles can act as enzyme inhibitors, receptor agonists or antagonists, and ion channel modulators. They can interact with various molecular targets, including enzymes, receptors, and ion channels, to exert their biological effects.
Molecular Targets and Pathways:
Enzymes: Imidazoles can inhibit enzymes such as cytochrome P450, which is involved in drug metabolism.
Receptors: Imidazoles can act as agonists or antagonists at various receptors, including histamine receptors and GABA receptors.
Ion Channels: Imidazoles can modulate ion channels, affecting the flow of ions across cell membranes
類似化合物との比較
2H-Imidazole-2-thione, 1,3-dihydro-1-methyl-: This compound has a sulfur atom in place of the imine nitrogen.
2H-Benzimidazol-2-one, 1,3-dihydro-: This compound has a benzene ring fused to the imidazole ring.
1,3-Dihydro-2H-imidazol-2-one: This compound has a carbonyl group in place of the imine nitrogen
Uniqueness: 2H-Imidazol-2-imine,1,3-dihydro-1-methyl-3-propyl-(9CI) is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the propyl group at the third position and the methyl group at the first position can influence its reactivity and interaction with biological targets.
特性
分子式 |
C7H13N3 |
|---|---|
分子量 |
139.20 g/mol |
IUPAC名 |
1-methyl-3-propylimidazol-2-imine |
InChI |
InChI=1S/C7H13N3/c1-3-4-10-6-5-9(2)7(10)8/h5-6,8H,3-4H2,1-2H3 |
InChIキー |
YUSQSUPQEOSNAO-UHFFFAOYSA-N |
正規SMILES |
CCCN1C=CN(C1=N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


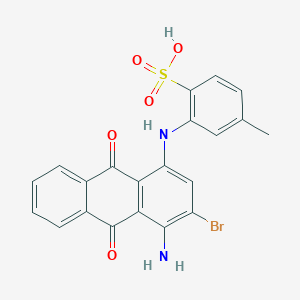
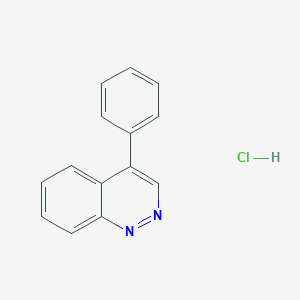
![4-[[2-[(5-Chloro-2-cyanophenyl)azo]-5-(diethylamino)phenyl]amino]-4-oxobutyric acid](/img/structure/B13753414.png)
![Benzonitrile, 2-[[4-[[2-(acetyloxy)ethyl]butylamino]-2-methylphenyl]azo]-3-bromo-5-nitro-](/img/structure/B13753415.png)
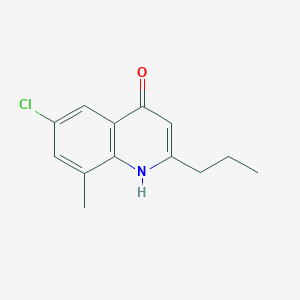

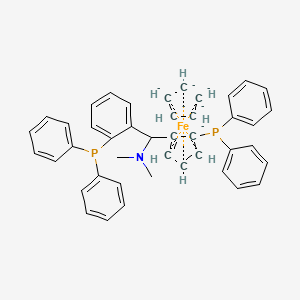
![[1-(3-ethylpent-1-yn-3-yl)azetidin-1-ium-3-yl] N-cyclohexylcarbamate;chloride](/img/structure/B13753439.png)

![tert-butyl N-[(2R)-3-methyl-1-morpholin-4-yl-1-oxopentan-2-yl]carbamate](/img/structure/B13753452.png)
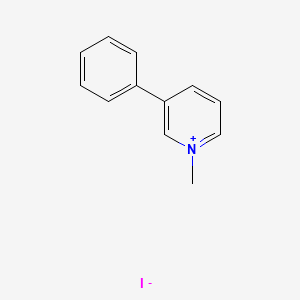
![(R)-N-[(3-Indolyl)methylene]-1-(1-naphthyl)ethylamine](/img/structure/B13753471.png)
